molecular formula C13H17N5O3S B6789576 N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide

N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide

Cat. No.: B6789576
M. Wt: 323.37 g/mol
InChI Key: PKVMGFJNLPOMCZ-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide is a complex organic compound that features a triazole ring, a phenyl group, and a pyrrolidine sulfonamide moiety

Properties

IUPAC Name

N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-10-11(16-22(20,21)17-7-2-3-8-17)5-4-6-12(10)18-9-14-15-13(18)19/h4-6,9,16H,2-3,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVMGFJNLPOMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NNC2=O)NS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid and palladium catalysts, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and sulfonamide-containing molecules, such as:

Uniqueness

N-[2-methyl-3-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]pyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

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